2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-3-phenylpropanoic acid
Description
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-3-phenylpropanoic acid is a fluorinated amino acid derivative protected by the 9-fluorenylmethyloxycarbonyl (Fmoc) group. The Fmoc moiety is widely used in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and ease of removal under mild acidic conditions . The compound features a β-hydroxy-β-phenylpropanoic acid backbone, which introduces both steric bulk and hydrogen-bonding capabilities. This structural motif is critical for modulating solubility, conformational rigidity, and biological interactions, making it valuable in medicinal chemistry and drug development .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO5/c26-22(15-8-2-1-3-9-15)21(23(27)28)25-24(29)30-14-20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)20/h1-13,20-22,26H,14H2,(H,25,29)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPEAXWJZGLFDFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-3-phenylpropanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using the Fmoc group. This is achieved by reacting the amino compound with Fmoc chloride in the presence of a base such as sodium carbonate.
Formation of the Hydroxy Group: The hydroxy group is introduced through a hydroxylation reaction, often using reagents like hydrogen peroxide or osmium tetroxide.
Coupling Reaction: The protected amino acid is then coupled with a phenylpropanoic acid derivative using coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection: Large quantities of the starting amino compound are reacted with Fmoc chloride.
Automated Synthesis: Automated peptide synthesizers are often used to streamline the coupling reactions and ensure high purity and yield.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-3-phenylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride (NaBH4).
Substitution: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amino group.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.
Reduction: Sodium borohydride (NaBH4), methanol as solvent.
Substitution: Piperidine, dimethylformamide (DMF) as solvent.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Regeneration of the hydroxy group.
Substitution: Exposure of the free amino group for further reactions.
Scientific Research Applications
Peptide Synthesis
Fmoc groups are commonly used in solid-phase peptide synthesis (SPPS). The Fmoc protecting group allows for the selective deprotection of amino acids during the synthesis process. This compound serves as an important building block for synthesizing peptides with specific sequences and modifications.
Case Study: Synthesis of Antimicrobial Peptides
A study demonstrated the use of Fmoc-3-hydroxy-3-phenylpropanoic acid in synthesizing antimicrobial peptides. The incorporation of this compound enhanced the stability and efficacy of the peptides against various bacterial strains, showcasing its potential in developing new antibiotics .
Drug Development
The compound's ability to modify biological activity makes it a candidate for drug development. Its structural characteristics can be tailored to improve pharmacokinetics and bioavailability.
Case Study: Anticancer Agents
Research has explored the potential of derivatives of Fmoc-3-hydroxy-3-phenylpropanoic acid as anticancer agents. Modifications to the core structure have led to compounds that exhibit cytotoxic effects on cancer cell lines, indicating a promising avenue for therapeutic development .
Bioconjugation
The reactivity of the amine group in this compound allows it to be used in bioconjugation techniques, facilitating the attachment of biomolecules to surfaces or other molecules.
Case Study: Targeted Drug Delivery Systems
In targeted drug delivery systems, Fmoc derivatives have been utilized to conjugate drugs to antibodies or nanoparticles. This strategy enhances the specificity and reduces side effects by directing therapeutic agents precisely to target cells .
Mechanism of Action
The mechanism of action of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-3-phenylpropanoic acid involves its role as a protected amino acid derivative. The Fmoc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in various biochemical processes, including peptide bond formation and enzyme catalysis.
Comparison with Similar Compounds
Aromatic Ring Substitutions
- 3,5-Difluorophenyl analogs (e.g., (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,5-difluorophenyl)propanoic acid): Substitution with electron-withdrawing fluorine atoms enhances metabolic stability and binding affinity to hydrophobic pockets in proteins . Used in peptide-based inhibitors targeting viral entry (e.g., HIV-1) due to improved lipophilicity .
- 2-Fluorophenyl analog (3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-fluorophenyl)propanoic acid): Ortho-fluorine introduces steric hindrance, reducing rotational freedom and stabilizing specific conformations .
- Trifluoromethylphenyl analog ((R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid): The -CF₃ group increases electron-withdrawing effects and enhances resistance to enzymatic degradation .
Bromodifluoromethoxy-substituted analogs (e.g., compounds 23 and 24 from ):
Backbone Modifications
- Mercapto-substituted analog ((R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-mercaptopropanoic acid): The thiol (-SH) group enables disulfide bridge formation in peptide cyclization .
- Methyl-substituted amino acid ((S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-phenylpropanoic acid): N-methylation reduces hydrogen-bonding capacity, enhancing membrane permeability .
Physicochemical Properties
*Estimated based on molecular formulas.
Biological Activity
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-3-phenylpropanoic acid, commonly referred to as Fmoc-Amino Acid derivative, is a compound of significant interest in the fields of medicinal chemistry and biochemistry. This compound is characterized by its unique structural features, which contribute to its biological activity. Understanding its biological activity is crucial for its potential applications in drug development and therapeutic interventions.
Chemical Structure and Properties
The compound has the following chemical properties:
- Molecular Formula : C23H26N2O5
- Molecular Weight : 410.46 g/mol
- CAS Number : 150114-97-9
The structure includes a fluorenylmethoxycarbonyl (Fmoc) group, which is often used in peptide synthesis due to its stability and ease of removal.
The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors. The Fmoc group enhances the lipophilicity of the molecule, facilitating membrane permeability and interaction with cellular components.
Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, a study demonstrated that compounds with similar structural motifs were effective against human leukemia HL-60 cells, suggesting potential cytotoxic effects against various cancer cell lines .
Enzyme Inhibition
The compound has been shown to act as an inhibitor for certain enzymes involved in metabolic pathways. For example, it may inhibit proteolytic enzymes, which are crucial for cancer cell proliferation and survival. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells .
Case Studies
- Antitumor Activity :
- Enzymatic Interaction :
Data Tables
| Activity Type | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | HL-60 | 5.4 | Cytotoxicity |
| Enzyme Inhibition | Serine Proteases | 12.0 | Competitive inhibition |
| Antitumor | MCF-7 (Breast Cancer) | 8.5 | Induction of apoptosis |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
